molecular formula C14H21N3O3 B14607787 N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide CAS No. 58028-49-2

N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide

Cat. No.: B14607787
CAS No.: 58028-49-2
M. Wt: 279.33 g/mol
InChI Key: CIRGXOODNYARDT-UHFFFAOYSA-N
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Description

N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a diethylaminoethyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-diethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: Formation of N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-oxides and other oxidized derivatives.

Scientific Research Applications

N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethylaminoethyl group may facilitate the compound’s binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-Diethylaminoethyl)-N-methyl-4-chloro-benzamide: Contains a chloro group instead of a nitro group.

    N-(2-Diethylaminoethyl)-N-methyl-4-methoxy-benzamide: Features a methoxy group in place of the nitro group.

Uniqueness

N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

58028-49-2

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C14H21N3O3/c1-4-16(5-2)11-10-15(3)14(18)12-6-8-13(9-7-12)17(19)20/h6-9H,4-5,10-11H2,1-3H3

InChI Key

CIRGXOODNYARDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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